molecular formula C19H18O2 B008411 2-sec-Pentylanthraquinone CAS No. 75931-61-2

2-sec-Pentylanthraquinone

Cat. No.: B008411
CAS No.: 75931-61-2
M. Wt: 278.3 g/mol
InChI Key: IFHQWLHVCATXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-sec-Pentylanthraquinone (CAS: 75931-61-2) is a substituted anthraquinone featuring a secondary pentyl group (-CH(CH₂CH₂CH₃)CH₂CH₃) at the 2-position of the anthraquinone core.

Properties

CAS No.

75931-61-2

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

2-pentan-2-ylanthracene-9,10-dione

InChI

InChI=1S/C19H18O2/c1-3-6-12(2)13-9-10-16-17(11-13)19(21)15-8-5-4-7-14(15)18(16)20/h4-5,7-12H,3,6H2,1-2H3

InChI Key

IFHQWLHVCATXGU-UHFFFAOYSA-N

SMILES

CCCC(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CCCC(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Other CAS No.

75931-61-2

Synonyms

2-sec-pentylanthraquinone; 2-sec-Pentyl-9,10-anthracenedione

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Alkyl vs. Polar Substituents: Alkyl groups (e.g., pentyl, ethyl) enhance lipophilicity, making these compounds suitable for non-polar applications like dye intermediates. In contrast, polar substituents (e.g., -OH, -NH₂) increase water solubility and reactivity, enabling pharmaceutical applications .
  • Thermal Stability: 2-Methylanthraquinone demonstrates higher thermal stability (mp ~170°C) compared to hydroxy or amino derivatives, which decompose at elevated temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.